6-Bromobenzofuran-2-amine
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Overview
Description
6-Bromobenzofuran-2-amine is a chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran ring substituted with a bromine atom at the 6-position and an amino group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzofuran-2-amine typically involves the bromination of benzofuran followed by amination. One common method includes the bromination of benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting 6-bromobenzofuran is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalytic methods and green chemistry approaches are also explored to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions: 6-Bromobenzofuran-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted benzofuran derivatives.
- Nitro or nitroso derivatives.
- Coupled products with extended aromatic systems .
Scientific Research Applications
6-Bromobenzofuran-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its diverse pharmacological activities.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromobenzofuran-2-amine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzofuran: The parent compound without any substitutions.
6-Chlorobenzofuran-2-amine: Similar structure with a chlorine atom instead of bromine.
6-Fluorobenzofuran-2-amine: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 6-Bromobenzofuran-2-amine is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to other halogenated derivatives. The bromine atom’s size and electronegativity can influence the compound’s interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H6BrNO |
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Molecular Weight |
212.04 g/mol |
IUPAC Name |
6-bromo-1-benzofuran-2-amine |
InChI |
InChI=1S/C8H6BrNO/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H,10H2 |
InChI Key |
PZASYAROPHNKTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=C2)N |
Origin of Product |
United States |
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